molecular formula C6H6ClF2NO B572908 4-Amino-2,5-difluorophenol hydrochloride CAS No. 1314406-39-7

4-Amino-2,5-difluorophenol hydrochloride

Cat. No.: B572908
CAS No.: 1314406-39-7
M. Wt: 181.567
InChI Key: WBUJJNIXMAVTHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-2,5-difluorophenol hydrochloride: is an organic compound with the molecular formula C6H5F2NO.HCl and a molecular weight of 181.57 g/mol . It is a derivative of phenol, characterized by the presence of amino and fluorine substituents on the aromatic ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluorophenol typically involves the amination of 2,5-difluorophenol . This reaction can be carried out under various conditions, depending on the desired yield and purity. Commonly, the reaction is performed in the presence of a suitable catalyst and under controlled temperature and pressure conditions.

Industrial Production Methods: Industrial production of 4-Amino-2,5-difluorophenol hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2,5-difluorophenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols .

Mechanism of Action

The mechanism of action of 4-Amino-2,5-difluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and fluorine groups on the aromatic ring allow it to participate in various biochemical reactions, potentially affecting enzyme activity and protein function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-Amino-2,6-difluorophenol hydrochloride
  • 5-Amino-2,4-difluorophenol
  • 2,5-Difluoro-4-hydroxyaniline

Comparison: 4-Amino-2,5-difluorophenol hydrochloride is unique due to the specific positioning of the amino and fluorine groups on the aromatic ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds. For instance, the position of the substituents can influence the compound’s reactivity in substitution reactions and its interaction with biological targets.

Biological Activity

4-Amino-2,5-difluorophenol hydrochloride is a chemical compound with significant potential in various biological applications, primarily due to its unique structural features and interactions with biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C6H5F2N·HCl
  • Molecular Weight : 145.11 g/mol
  • Melting Point : 147°C to 150°C
  • CAS Number : 1314406-39-7

This compound is characterized by the presence of an amino group and two fluorine atoms on the aromatic ring, which enhances its solubility and reactivity in biological systems.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino and difluorophenol groups are crucial for these interactions, influencing the compound's binding affinity and overall activity. The exact pathways can vary based on the biological context but often involve modulation of enzymatic activities or receptor signaling pathways.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Properties :
    • Studies have shown that fluorinated phenolic compounds can inhibit the growth of various cancer cell lines. For instance, related compounds have demonstrated significant cytotoxic effects against HeLa cells (cervical cancer) and MCF-7 cells (breast cancer) through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition :
    • The compound has been investigated for its potential as an enzyme inhibitor. For example, analogs have shown inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial targets in neurodegenerative diseases like Alzheimer's .
  • Pharmaceutical Applications :
    • As an intermediate in drug synthesis, this compound is being explored for developing new therapeutic agents due to its favorable pharmacological properties .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of a series of fluorinated phenolic compounds, including derivatives of 4-Amino-2,5-difluorophenol. The results indicated that these compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent anticancer activity. The mechanism was linked to the induction of apoptosis and disruption of mitochondrial function .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, researchers evaluated the inhibitory potential of several phenolic compounds on AChE and BChE. Results showed that certain derivatives had IC50 values below 10 µM against these enzymes, indicating strong potential for therapeutic applications in treating cognitive disorders .

Data Summary

Biological Activity Target/Cell Line IC50 Value (µM) Mechanism
Anticancer ActivityHeLa Cells~5Apoptosis
Enzyme InhibitionAChE<10Competitive Inhibition
Enzyme InhibitionBChE<10Competitive Inhibition

Properties

IUPAC Name

4-amino-2,5-difluorophenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO.ClH/c7-3-2-6(10)4(8)1-5(3)9;/h1-2,10H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUJJNIXMAVTHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314406-39-7
Record name Phenol, 4-amino-2,5-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314406-39-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.